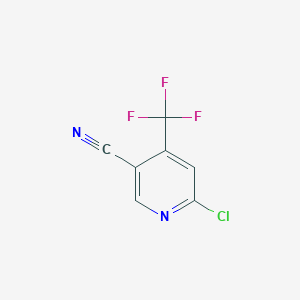

6-Chloro-4-(trifluoromethyl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQLUANSPBCUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-4-(trifluoromethyl)nicotinonitrile chemical properties

An In-depth Technical Guide to 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Document ID: TGS-1201187-18-9 Version: 1.0 Prepared By: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block. It is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical synthesis, and materials science. This guide delves into the compound's chemical properties, spectroscopic characteristics, reactivity, synthetic relevance, and applications, grounding all technical claims in authoritative references.

Executive Summary

This compound (CAS No. 1201187-18-9) is a substituted pyridine derivative of significant interest in synthetic chemistry. The strategic placement of three key functional groups—a chloro moiety, a trifluoromethyl group, and a nitrile—on the pyridine scaffold creates a versatile and highly reactive intermediate. The trifluoromethyl group, a common bioisostere, is known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The chloro and nitrile groups serve as reactive handles for a wide array of chemical transformations, making this compound a valuable precursor for the synthesis of complex, biologically active molecules in the pharmaceutical and agrochemical sectors.[3]

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 1201187-18-9 | [4][5] |

| Molecular Formula | C₇H₂ClF₃N₂ | [3][5] |

| Molecular Weight | 206.55 g/mol | [3][5] |

| IUPAC Name | 6-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | [5] |

| Synonyms | this compound |[5] |

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 252.0 ± 35.0 °C (Predicted) | [3] |

| Appearance | Typically an off-white to white solid | [6] |

| Storage | Store at 2-8°C or Room Temperature, sealed under dry, inert atmosphere |[3][5] |

Caption: Chemical structure of this compound.

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.[7][8]

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Wavenumber / Chemical Shift | Rationale |

|---|---|---|---|

| IR | C≡N stretch (Nitrile) | ~2230-2210 cm⁻¹ | Characteristic strong, sharp absorption for nitriles. |

| C-F stretch (CF₃) | ~1350-1100 cm⁻¹ | Strong, broad absorptions typical for trifluoromethyl groups. | |

| C-Cl stretch | ~800-600 cm⁻¹ | Absorption in the fingerprint region. | |

| Aromatic C=C/C=N | ~1600-1450 cm⁻¹ | Multiple bands corresponding to pyridine ring vibrations. | |

| ¹H NMR | H-2 (Pyridine Ring) | δ ~9.0-9.2 ppm (singlet) | Deshielded by adjacent ring nitrogen and influenced by other electron-withdrawing groups. |

| H-5 (Pyridine Ring) | δ ~7.8-8.0 ppm (singlet) | Deshielded proton on the pyridine ring. | |

| ¹³C NMR | Pyridine Carbons | δ ~110-160 ppm | Six distinct signals expected for the six unique carbons in the pyridine ring. |

| CF₃ Carbon | δ ~120-125 ppm (quartet) | Characteristic quartet due to coupling with three fluorine atoms (¹JCF). | |

| CN Carbon (Nitrile) | δ ~115-120 ppm | Typical chemical shift for a nitrile carbon. | |

| ¹⁹F NMR | CF₃ | δ ~ -60 to -70 ppm (singlet) | A single peak relative to a standard like CFCl₃, as all three fluorine atoms are equivalent. |

| Mass Spec | [M]⁺ and [M+2]⁺ | m/z 206 and 208 | The molecular ion peak and its isotopic peak in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. |

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups renders the pyridine ring electron-deficient, which activates the C-Cl bond towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this molecule is SNAr at the C-6 position. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles including amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity and is a cornerstone of its application in drug discovery.[1]

Caption: Generalized workflow for SNAr reactions.

Transformations of the Nitrile Group

The nitrile (C≡N) group offers additional synthetic handles. It can be:

-

Hydrolyzed to a carboxylic acid or an amide, providing entry into another class of derivatives.

-

Reduced to a primary amine, which can be further functionalized.

-

Reacted with organometallic reagents to form ketones.

This dual reactivity at both the C-Cl and C≡N positions makes the parent molecule a highly valuable and versatile scaffold.

Representative Synthetic Protocol

The synthesis of substituted nicotinonitriles often involves the condensation of appropriate precursors to form the pyridine ring, followed by functional group interconversions. While the exact commercial synthesis of this compound is proprietary, a plausible laboratory-scale approach can be adapted from established methodologies for similar structures.[9][10] The following protocol illustrates a general, educational procedure for the formation of a substituted nicotinonitrile ring system.

Objective: To synthesize a 4-(trifluoromethyl)nicotinonitrile derivative via a cyclocondensation reaction.

Materials:

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one

-

3-aminoacrylonitrile

-

Sodium ethoxide solution in ethanol

-

Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 equivalent) and 3-aminoacrylonitrile (1.1 equivalents) in 100 mL of anhydrous ethanol.[9]

-

Initial Reflux: Equip the flask with a reflux condenser and stir the mixture. Heat the solution to reflux (approximately 78°C) for 3 hours. This step facilitates the initial condensation between the two reactants.

-

Base Addition: After the initial reflux, cool the mixture slightly. Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise to the reaction flask. The addition of a strong base is critical for promoting the cyclization and aromatization to form the pyridine ring.[9]

-

Final Reflux: Once the base addition is complete, heat the mixture back to reflux and maintain for an additional 5 hours to ensure the reaction goes to completion.[9]

-

Workup and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the purified 4-(trifluoromethyl)nicotinonitrile product.[11]

Causality Note: The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial. It deprotonates the intermediate adduct, which drives the intramolecular cyclization and subsequent elimination of water to form the stable aromatic pyridine ring. The trifluoromethyl group's electron-withdrawing effect facilitates this cyclization process.

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

This compound is a prime example of a "scaffold" molecule used in drug development. The trifluoromethylpyridine core is present in numerous biologically active compounds.[1]

-

Enhanced Pharmacokinetics: The CF₃ group often improves a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Its lipophilicity can also enhance cell membrane permeability.[1][2]

-

Target Binding: The strong dipole moment of the C-F bonds can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.[1]

-

Therapeutic Areas: Derivatives synthesized from this intermediate have been investigated for various therapeutic applications, including as anti-inflammatory, anti-infective, and anti-cancer agents, often targeting specific kinases or receptors.[1][3]

Agrochemicals

In the agrochemical industry, this compound serves as a key intermediate for producing modern herbicides and pesticides.[3] The biological activity of the final products is often enhanced by the trifluoromethyl group, leading to more effective and potent crop protection agents. The chloro-substituent provides a convenient point of attachment for the rest of the molecule designed to interact with the biological target in the pest or weed.[3]

Safety, Handling, and Storage

As with any active chemical intermediate, proper handling of this compound is essential. While a specific, comprehensive toxicology report is not publicly available, data from closely related compounds provides a strong basis for safe handling protocols.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[6] Eyewash stations and safety showers should be readily accessible.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), a lab coat, and safety glasses or goggles.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust or vapors. Wash hands thoroughly after handling.[12]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place as recommended (2-8°C or room temperature).[3][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[12]

Conclusion

This compound is a high-value synthetic building block whose utility is defined by the synergistic interplay of its three functional groups. Its predictable reactivity, particularly in SNAr reactions, combined with the favorable physicochemical properties imparted by the trifluoromethyl group, establishes it as a critical intermediate in the synthesis of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements is paramount for any researcher aiming to leverage its synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 1201187-18-9 [chemicalbook.com]

- 5. This compound - CAS:1201187-18-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. lehigh.edu [lehigh.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 10. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 11. 4-(Trifluoromethyl)nicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.es [fishersci.es]

- 13. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Abstract: This document provides a comprehensive technical overview of 6-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 1201187-18-9), a key heterocyclic building block in modern chemical research. The guide delves into its fundamental physicochemical properties, spectroscopic signature, reactivity, and established applications, particularly within the agrochemical and pharmaceutical industries. Methodologies for its characterization and safe handling are also detailed, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative whose strategic importance is derived from the unique interplay of its three primary functional groups. The pyridine scaffold is a privileged structure in medicinal chemistry, while the trifluoromethyl (-CF₃) group, chloro (-Cl) atom, and nitrile (-CN) moiety each impart distinct and valuable properties.

-

Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group is a well-established strategy in drug discovery to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. This electron-withdrawing group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the ring nitrogen.[1]

-

Chloro Group (-Cl): The chlorine atom at the 6-position serves as a versatile synthetic handle. It is a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functionalities to build molecular complexity.

-

Nitrile Group (-CN): The nitrile function is a valuable precursor for other chemical groups. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing multiple pathways for derivatization.

Collectively, these features make this compound a highly sought-after intermediate for synthesizing novel bioactive molecules in agrochemistry and pharmacology.[2]

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1201187-18-9 | [2][3][4] |

| Molecular Formula | C₇H₂ClF₃N₂ | [2][4] |

| Molecular Weight | 206.55 g/mol | [2][4] |

| Boiling Point | 252.0 ± 35.0 °C (Predicted) | [2] |

| Storage | 2-8°C, Sealed in a dry place | [2][4] |

Note: While a specific melting point for this exact isomer is not widely published, related compounds like 6-(Trifluoromethyl)nicotinonitrile have a melting point of 37-41 °C, suggesting the target compound is a solid at room temperature.[5][6]

Structural Elucidation and Spectroscopic Profile

Unambiguous structural confirmation is the bedrock of chemical synthesis and analysis. This is achieved through a combination of spectroscopic techniques.

Chemical Structure and Identifiers

-

IUPAC Name: 6-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile

-

SMILES: N#CC1=C(C=NC=C1Cl)C(F)(F)F

-

InChI Key: (Generated from structure, for reference) FLLWRXQMLZYEEK-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Expected Spectroscopic Data

While specific spectra for this compound are not publicly available, a standard analytical workflow would yield the following characteristic data:

-

¹H NMR: The proton NMR spectrum would be simple, showing two distinct signals in the aromatic region, each corresponding to the protons on the pyridine ring. These signals would appear as doublets (or more complex multiplets depending on coupling) due to spin-spin coupling with each other. The significant downfield shift of these protons is expected due to the electron-withdrawing effects of the -CN, -Cl, and -CF₃ groups.

-

¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The nitrile carbon would have a characteristic chemical shift around 115-120 ppm.

-

¹⁹F NMR: This would show a singlet, as all three fluorine atoms in the -CF₃ group are chemically equivalent.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2230-2240 cm⁻¹ would confirm the presence of the nitrile (-C≡N) stretching vibration.

Synthesis, Reactivity, and Applications

Synthetic Pathways

Nicotinonitrile derivatives are typically synthesized via cyclization reactions. A common approach involves the reaction of β-ketonitriles with ammonium acetate or the cyclization of appropriately substituted propenenitrile precursors.[7][8][9] The introduction of the trifluoromethyl group can be a key step, often achieved using specialized trifluoromethylating reagents on a suitable precursor.[1]

Caption: Conceptual workflow of synthesis and derivatization.

Chemical Reactivity

The molecule's reactivity is dictated by its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the three withdrawing groups, makes it susceptible to nucleophilic attack. The primary sites of reaction are:

-

Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom is an excellent leaving group, allowing for substitution by various nucleophiles (e.g., amines, alkoxides, thiolates) to generate a library of derivatives.

-

Transformation of the Nitrile Group: The nitrile can be readily converted into other functional groups, providing a secondary point for diversification.

Key Applications

This compound is primarily used as a crucial intermediate in the synthesis of high-value target molecules.[2]

-

Agrochemicals: It is a building block for advanced herbicides and pesticides. The presence of the -CF₃ group often enhances the biological efficacy of the final product.[1][2]

-

Pharmaceuticals: In the pharmaceutical industry, it is utilized to develop Active Pharmaceutical Ingredients (APIs).[2] The trifluoromethylpyridine core is found in molecules designed for various therapeutic areas, including anti-inflammatory, anti-infective, and oncology agents.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not broadly available, data from closely related nicotinonitrile compounds provide authoritative guidance.

Hazard Profile (based on analogous compounds):

-

Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12]

-

Causes skin irritation and serious eye damage/irritation.[10][11][12]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][12]

-

Handling: Avoid breathing dust, vapor, or gas.[13] Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13] Recommended storage temperature is between 2-8°C.[2]

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a standard set of analytical procedures must be followed. The causality behind this workflow is to first confirm the chemical structure and then quantify its purity.

Caption: Standard workflow for physicochemical characterization.

Protocol 1: Structure Verification by NMR Spectroscopy

-

Objective: To confirm the covalent structure of the molecule.

-

Methodology:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Analyze the spectra by integrating proton signals, identifying chemical shifts, and evaluating coupling patterns to ensure they are consistent with the proposed structure.

-

-

Expertise & Causality: This multi-nuclear approach provides orthogonal data points. ¹H NMR confirms the proton environment, ¹³C NMR confirms the carbon backbone, and ¹⁹F NMR provides a clean signal for the trifluoromethyl group, validating the presence and integrity of all key components of the molecule.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of the compound by separating it from any impurities.

-

Methodology:

-

Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Prepare a series of dilutions for calibration if quantitative analysis is needed.

-

Use a reverse-phase C18 column.

-

Set up a mobile phase gradient, typically starting with a high percentage of water (with 0.1% formic acid or TFA) and ramping up to a high percentage of organic solvent (acetonitrile or methanol, also with 0.1% acid).

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.

-

-

Trustworthiness: This method is a self-validating system because the separation power of HPLC can resolve impurities with very similar structures from the main compound. The area-under-the-curve percentage is a reliable and universally accepted measure of purity for soluble organic compounds.

References

- This compound - MySkinRecipes. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKJ8ErujbY0LNiKk3xUaEv_Zs8EpiaP5CbWcpUN5hz9GgXm8pcbtsa-vTg0OuhpBkXIiZn_yaHE1KaXL5xujoALwOoDQBXmQqSBEiQbDnZO6WLaXGPJbwwV9FvbNg80ZCtV1cmlf9ces9hrTklxi4symc3owIXXnbdMSvV2au3fwzWny1FkR2RINso8Ka3NBgjU2twzgAOeU30CkijkIvWinBauOHU3iE6FEA=]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, April 29). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm6gT0elhldYrOgMCsNmxRTMTnS09IqkYX46R2kgloe8rup4jjZVWk5_zmVM3OQvJWbbh5rL4lyKR8Wd1AEhHd5Ohb13rLptX7fqBsdENsTgiY2fae6T4Gs9pf8yQqnOEP-0DqstSIE734DoadveoJmdVmOftonGujYMOPD5a57oHBXJlRwOvxonWGMKkOasdnhWZy1u-qzhX-na8aTOJUNtOCP7VHBbcZsaxukFOBq8ievHwQ2e_Q5pI4QcPk9DrCcmYakn7erXXb985x]

- This compound | 1201187-18-9 - ChemicalBook. (2025, July 24). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW67OdQJlVWecQIQ3W-BwaAFzKFJ81o9IudFpu7lQA48oJYBqhYv69IQKD4IiKJU2_5ZFOopGyKzKYL0kTnlsLE-Grf7jJmO-h5Gn_3Y2f1gdI7S81mKN1O-gtJ8OFydwHJU9ZVN7IaX9UFGqTWXrHZlshqj01gZSXxEsQXpMtm-A=]

- 6-(Trifluoromethyl)nicotinonitrile - High purity | EN - Georganics. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGautkBbiLCwAEATbi5BTeum2RMSAjRhzjGPAozYOG6zvYPVGI_GQr8oDEVQykUBd1yfRFft8FvDe9YWsiHjFQjLdzuDts2mPkiJyolmswBfFxuhuaeCD8ufwclIpbcZU_mzsrwvyrsC8UJ27dKPFhwvvxngQZduRbAnzg=]

- SAFETY DATA SHEET - TCI Chemicals. (2025, May 27). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsKPT5uw2Ige3a9783HB0WmglSQwSvzxQdvnk3YuJCExxkI65kia3egQUh_DUItPztCHEP8jAssU3v3XQwpeETnoxHp9MWfinsMyBpgPdxyytOcZc-CYH1kiryyFCsf6WYa9-cB_8NBPkvLJ6SkeEtqw==]

- 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile - Vulcanchem. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZQWUGN3Gl0aFpPc04QARMHm_Ymw5XKSmst7v44wm1xrzwS-SHQUKr3MpwnvB7MG_LPU-4FMheK9HKHpNY9bb2ClnW09awKdvqy93p9EknMI7IaI-HaXAB2QcdbS0pQNHAWlxnvAgU]

- 4-(Trifluoromethyl)nicotinonitrile synthesis - ChemicalBook. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX3B582OV-BfeDIIMugqwB4B7AKss0j4fHKxevap5-mP0OuOlmMIOh6Jse9T8L1C8owynCIkqNKslFqhvo904kQBI8BnKP-0_SwPagvsmcDE91cJZpu8VLNGhE7HP2a7VM3wecv1ySgsCHOHKtg370Rmf7XzCPQORGrIncpqFh7XPuIubEXU8=]

- Material Safety Data Sheet - 6-Chloronicotinonitrile, 97% - Cole-Parmer. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.

- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. (2025, August 7). Retrieved from Google Search. [https://vertexaisearch.cloud.google.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY6sZaiYcJicBRq2xAjQa9YnO-J6X8Bk5iQqJ4pT2r32Ll0cUVqjoRaIemOUHrabL2IVQ2zIS84pPAtcIlA8xiJqrl8CiQ8UAN1ATDtI2Mdq2wlWMG4kF2T3vchkJXcvSn7_0-qevnRDg2POOXxv9icS6bo8IhXkaxA1IyQ0otF2e-4ZnKMPBxy3sAzjrEjFtFl4WbIbLtRXiWP7I13sCUPAlsyFjk_I8qFHyV-zMR6Nfgr0Sr-fEEA3Pt8dLU3eA2IpqeFQ==]

- 6-(Trifluoromethyl)nicotinonitrile - ChemBK. (2024, April 9). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCXTeA5z90sH3a7wd2chv15m0neCxKYP-V7kpOk2TrAh08-dHdzDcxQzj59cgO3XZ8n-iYKvIdTqkDd5HNiu04lafcWcmdqlcp2roYXVjb09IEY-cTwnFhoBS4JFyp7J0_ZgrpMKHe8K5Rg1NzGG0WW86OMhNEw2gk_S2V]

- 6-(Trifluoromethyl)pyridine-3-carbonitrile 97 216431-85-5 - Sigma-Aldrich. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5WeODefhQoSMSn8ModqhJ3vH6fgxM1ESPrRUF0ihWQS4CK8k7UuQS3R-xMSO8QgqQkVAPyKcJVU5BYget7FkKuvmP_LNE55pBfaTddY-SMuJVFFtEptyeZhH4tpro_dV9HINjZuo12YRN-dPqDYBsJOSK3Q==]

- This compound - CAS:1201187-18-9 - Sunway Pharm Ltd. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ye3zSAFlBmCpdhcpFLIfe1shu-PVbGpeZfZI65JvCDASEOEmyZ6_i2NEOfXBD_R7dTL6fFUwSZQnD9bizvc2RN0GmePFx1MU0aqsqTwWh0LM5ShzNjn3tRQtb7Nx-4Te7ScuVg==]

- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGLlR2EIeBCcAkK2Cl6A-nVCXX2c8YrxZypcJ80-JXCyudkSehdeSeuQc0Qd9l87b6ZRxJJQ4dJSSpUgWiMbAZ2TMQI0BzGw3DD2r309Z1qE_4gsL4GaN1jkfScX30tMUuTw977QN8ZbfkSRA=]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 1201187-18-9 [chemicalbook.com]

- 4. This compound - CAS:1201187-18-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. chembk.com [chembk.com]

- 6. 6-(トリフルオロメチル)ピリジン-3-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile (286833-00-9) for sale [vulcanchem.com]

- 8. 4-(Trifluoromethyl)nicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 6-(Trifluoromethyl)nicotinonitrile - High purity | EN [georganics.sk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 6-Chloro-4-(trifluoromethyl)nicotinonitrile: Synthesis, Structure Elucidation, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into molecular scaffolds can profoundly influence their physicochemical and biological properties.[1] This guide focuses on a key exemplar of this class: 6-Chloro-4-(trifluoromethyl)nicotinonitrile. Possessing a unique combination of reactive sites—a chloro group susceptible to nucleophilic substitution, a nitrile group that can be further transformed, and an electron-deficient pyridine ring activated by a potent trifluoromethyl group—this compound serves as a versatile intermediate in the synthesis of a diverse array of bioactive molecules.[2][3]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound, covering its synthesis, detailed structural elucidation through spectroscopic methods, and its applications in drug discovery and other fields.

Core Compound Identification

A solid foundation in chemical research begins with unambiguous identification of the molecule of interest. The core properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1201187-18-9 | [4] |

| Molecular Formula | C₇H₂ClF₃N₂ | [4] |

| Molecular Weight | 206.55 g/mol | [4] |

| IUPAC Name | 6-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Synonyms | 6-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | [5] |

Synthesis and Purification: A Mechanistic Perspective

A plausible synthetic approach involves a cyclocondensation reaction. This method often utilizes a trifluoromethyl-containing precursor which undergoes cyclization to form the pyridine ring.[3] Another feasible route is through a multi-step process starting from a substituted pyridine, involving chlorination and trifluoromethylation reactions.

Illustrative Synthetic Workflow:

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A General Approach to Nicotinonitrile Synthesis

The synthesis of nicotinonitriles can often be achieved through the dehydration of the corresponding nicotinamide. A general laboratory procedure for such a transformation is provided below as a conceptual reference.

-

Reaction Setup: In a dry round-bottomed flask, the nicotinamide precursor is intimately mixed with a dehydrating agent, such as phosphorus pentoxide.

-

Dehydration: The mixture is heated under reduced pressure, and the nicotinonitrile product is distilled as it forms.

-

Workup and Purification: The collected distillate is dissolved in a suitable organic solvent, washed to remove any impurities, and dried. The solvent is then removed under reduced pressure.

-

Final Purification: The crude product is further purified by recrystallization or sublimation to yield the pure nicotinonitrile.

Structural Elucidation: A Spectroscopic Deep Dive

The unambiguous determination of the structure of this compound is paramount for its use in further synthetic applications. A combination of modern spectroscopic techniques provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

H-2 Proton: This proton is expected to appear as a singlet at a downfield chemical shift due to the deshielding effects of the adjacent nitrogen atom and the trifluoromethyl group at the 4-position.

-

H-5 Proton: This proton is also expected to be a singlet and will be influenced by the adjacent chloro and cyano groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. For this compound, seven distinct signals are anticipated.

-

Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring will be influenced by their position relative to the nitrogen atom and the electron-withdrawing substituents. The carbon bearing the trifluoromethyl group (C-4) and the carbon attached to the chlorine (C-6) are expected to be significantly deshielded.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Nitrile Carbon: The carbon of the cyano group (-C≡N) will have a characteristic chemical shift in the 115-125 ppm range.

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

The ¹⁹F NMR spectrum will provide a clear signal for the trifluoromethyl group. A single resonance is expected, and its chemical shift will be characteristic of a -CF₃ group attached to an aromatic ring.

Caption: Key structural features of this compound for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

-

C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.

-

C-F Stretches: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the stretching vibrations of the pyridine ring.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would show:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z 206, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic signature.

-

Fragmentation Pattern: Fragmentation may involve the loss of a chlorine atom, a cyano group, or a trifluoromethyl radical, leading to characteristic fragment ions.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its functional groups and the electron-deficient nature of the pyridine ring.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing trifluoromethyl and cyano groups enhance the electrophilicity of the pyridine ring, facilitating attack by nucleophiles. This allows for the introduction of a wide range of substituents, such as amines, alkoxides, and thiolates, at this position.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Transformations of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up further avenues for derivatization and the synthesis of a variety of heterocyclic compounds.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in medicinal and agricultural chemistry.[6] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates.[1] this compound, as a versatile intermediate, is a valuable starting material for the synthesis of compounds with potential therapeutic or pesticidal activity. Its derivatives have been explored for a range of applications, including as anti-inflammatory and anti-infective agents.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its unique combination of reactive sites, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it a valuable intermediate for the development of novel bioactive molecules. A thorough understanding of its synthesis, spectroscopic characterization, and reactivity is crucial for harnessing its full potential in the design and creation of next-generation pharmaceuticals and agrochemicals.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Fujimoto, H., & Uehara, F. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 141-151. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Fujimoto, H., & Uehara, F. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

Sources

- 1. colorado.edu [colorado.edu]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction: The Significance of this compound

This compound, with the CAS Number 1201187-18-9, is a substituted pyridine derivative.[1][2][3] Its molecular structure, featuring a chlorine atom, a trifluoromethyl group, and a nitrile function on the pyridine ring, makes it a versatile building block in organic synthesis. The trifluoromethyl group, in particular, is known to enhance the biological activity of molecules in which it is incorporated.[1]

A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during its synthesis and subsequent use in multi-step reaction sequences. This guide will delve into the expected spectroscopic signatures of this molecule, providing a robust framework for its characterization.

Molecular Structure and Predicted Spectroscopic Features

The structural formula of this compound is C₇H₂ClF₃N₂ with a molecular weight of 206.55 g/mol .[1][3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H NMR and ¹³C NMR.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Singlet | 1H | H-2 |

| ~7.8 | Singlet | 1H | H-5 |

Interpretation:

The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region.

-

H-2: The proton at the C-2 position is adjacent to the ring nitrogen and is expected to be the most deshielded, appearing at a higher chemical shift.

-

H-5: The proton at the C-5 position will appear at a slightly lower chemical shift compared to H-2.

The absence of any adjacent protons for both H-2 and H-5 results in singlet multiplicities for both signals.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-6 |

| ~152 | C-2 |

| ~140 (q) | C-4 |

| ~125 (q) | -CF₃ |

| ~120 | C-5 |

| ~115 | -CN |

| ~110 | C-3 |

(q) denotes a quartet due to coupling with the three fluorine atoms of the -CF₃ group.

Interpretation:

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

-

C-6 and C-2: The carbons attached to the electronegative nitrogen and chlorine (for C-6) will be significantly deshielded and appear at the downfield end of the spectrum.

-

C-4 and -CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. The C-4 carbon, directly attached to the -CF₃ group, will also likely appear as a quartet with a smaller coupling constant and will be deshielded. The nitrile carbon typically appears in the 115–120 ppm region.[4]

-

C-5 and C-3: These carbons will appear in the aromatic region, with C-3 being more shielded due to its position relative to the electron-withdrawing groups.

-

-CN: The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm.[4]

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N (Nitrile) stretch |

| ~1600-1450 | Medium | Aromatic C=C and C=N ring stretches |

| ~1350-1100 | Strong | C-F stretches (from -CF₃) |

| ~850-750 | Strong | C-Cl stretch |

Interpretation:

-

C≡N Stretch: The most characteristic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹ corresponding to the nitrile C≡N stretching vibration. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[5]

-

C-F Stretches: The trifluoromethyl group will give rise to very strong absorptions in the 1350-1100 cm⁻¹ region.

-

Aromatic C-H and Ring Stretches: Weaker absorptions for the aromatic C-H stretches are expected above 3000 cm⁻¹. The characteristic aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretch will be observed in the fingerprint region, typically between 850 and 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 206/208 | High (3:1 ratio) | [M]⁺ (Molecular ion) |

| 171/173 | Medium | [M - Cl]⁺ |

| 137 | Medium | [M - CF₃]⁺ |

| 102 | Medium | [M - Cl - CF₃]⁺ |

Interpretation:

-

Molecular Ion Peak: The most critical feature will be the molecular ion peak. Due to the presence of a chlorine atom, this will appear as a pair of peaks (M⁺ and M+2) at m/z 206 and 208. The natural abundance of the two chlorine isotopes, ³⁵Cl and ³⁷Cl, is approximately 3:1. Therefore, the relative intensity of the peaks at m/z 206 and 208 will be in a 3:1 ratio, which is a definitive indicator of the presence of one chlorine atom.[6]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the substituents. The loss of a chlorine radical would give a fragment at m/z 171. The loss of a trifluoromethyl radical would result in a fragment at m/z 137.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

Sources

The Strategic Application of 6-Chloro-4-(trifluoromethyl)nicotinonitrile in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: A Privileged Scaffold for Complex Targets

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved potency and pharmacokinetic profiles.[1] When combined with a pyridine core, a ubiquitous motif in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a powerful tool for engaging a wide range of biological targets.

This guide focuses on a particularly valuable, yet underexplored, building block: 6-Chloro-4-(trifluoromethyl)nicotinonitrile . This molecule is a trifunctionalized pyridine, presenting chemists with three distinct points for chemical modification: a nucleophilic substitution site (C6-Cl), a versatile nitrile group, and an activating trifluoromethyl group. Its true potential is realized as a key intermediate in the synthesis of complex, high-value therapeutics, most notably in the development of Janus Kinase (JAK) inhibitors for treating inflammatory and autoimmune diseases.[2][3] This document serves as a technical primer on its properties, synthesis, reactivity, and strategic application in cutting-edge drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety.

Quantitative Data Summary

| Property | Value | Source / Note |

| CAS Number | 1201187-18-9 | |

| Molecular Formula | C₇H₂ClF₃N₂ | |

| Molecular Weight | 206.55 g/mol | |

| Boiling Point | 252.0 ± 35.0 °C (Predicted) | |

| Melting Point | Data not available | The related, non-chlorinated analog, 6-(Trifluoromethyl)nicotinonitrile, has a melting point of 37-41 °C. |

| Appearance | Solid (Typical) | Based on related compounds. |

| Storage | 2-8°C, Sealed in dry conditions |

Safety & Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related chlorinated and trifluoromethylated pyridines provide a strong basis for hazard assessment.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, protective clothing, and eye/face protection.

-

Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. Avoid ingestion and inhalation.

-

Synthesis and Core Reactivity

The utility of this compound stems from its accessible synthesis and predictable, high-yielding reactivity.

Authoritative Synthesis Protocol

The preparation of this key intermediate has been documented in the patent literature, demonstrating a scalable and robust method. The following protocol is adapted from patent WO2009152133A1.

Protocol 1: Synthesis of this compound

-

Starting Material: 6-Chloro-4-(trifluoromethyl)nicotinamide.

-

Dehydration: A mixture of 6-chloro-4-(trifluoromethyl)nicotinamide (1.0 eq) and phosphorus oxychloride (POCl₃, ~20 eq) is prepared in a suitable reaction vessel.

-

Scientist's Insight: POCl₃ serves as both the solvent and the dehydrating agent, converting the primary amide directly to the nitrile. The large excess ensures the reaction goes to completion.

-

-

Reaction: The mixture is heated to approximately 60 °C with stirring for 1 hour. Reaction progress can be monitored by TLC or LC-MS.

-

Workup:

-

The reaction mixture is cooled to ambient temperature.

-

The excess POCl₃ is removed under reduced pressure (rotary evaporation).

-

The resulting residue is carefully partitioned between a chilled saturated aqueous sodium bicarbonate (NaHCO₃) solution and a suitable organic solvent (e.g., ethyl acetate). This step must be performed with caution as the quenching of residual POCl₃ is exothermic.

-

The aqueous layer is extracted multiple times with the organic solvent.

-

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Key Reactivity Profile: An SNAr Hub

The electronic nature of the ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing effects of both the para-trifluoromethyl group and the meta-nitrile group strongly activate the C6 position (ipso to the chlorine) towards nucleophilic attack. This makes the displacement of the chloride leaving group highly efficient and regioselective.

Caption: Core reactivity pathways of this compound.

Application Spotlight: Synthesis of Janus Kinase (JAK) Inhibitors

The most compelling application of this compound is as a foundational building block for potent JAK inhibitors, a class of drugs transforming the treatment of autoimmune diseases like rheumatoid arthritis and atopic dermatitis.[2][3] A prime example is Delgocitinib , a pan-JAK inhibitor approved for atopic dermatitis.[2]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade used by numerous cytokines and growth factors to regulate immune responses, inflammation, and cell growth. Dysregulation of this pathway is a hallmark of many autoimmune disorders.

Caption: Simplified JAK-STAT pathway and the site of inhibition by Delgocitinib.

Workflow: Synthesis of a JAK Inhibitor Core

The key step in synthesizing the Delgocitinib core involves the SNAr reaction between this compound and a chiral spirodiamine intermediate. The following protocol is a representative methodology based on the principles described in the process chemistry literature for Delgocitinib.[3]

Caption: General experimental workflow for the SNAr coupling step.

Protocol 2: Representative SNAr for JAK Inhibitor Precursor Synthesis

-

Vessel Preparation: A clean, dry reaction vessel is charged with the chiral diamine intermediate (e.g., the spirodiamine core of Delgocitinib, 1.0 eq), this compound (1.05-1.2 eq), and a suitable non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Scientist's Insight: Using a slight excess of the chloropyridine ensures complete consumption of the more valuable chiral amine. DIPEA is chosen as it is a bulky, non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing as a nucleophile.

-

-

Solvent Addition: An appropriate polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), is added to dissolve the reagents. The vessel is then purged with an inert gas (Nitrogen or Argon).

-

Reaction: The reaction mixture is heated to 80-120 °C and stirred vigorously. The progress is monitored by LC-MS or TLC until the diamine starting material is fully consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic phase is washed sequentially with water and saturated aqueous sodium chloride (brine) to remove the solvent and salts.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield the desired 6-amino-substituted nicotinonitrile product.

-

Validation: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Research Directions & Conclusion

While its role in JAK inhibitor synthesis is well-established, the potential of this compound is far from exhausted. The inherent reactivity of its three functional groups allows for diverse applications:

-

Palladium Cross-Coupling: The C6-Cl bond can serve as a handle for Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions, enabling the introduction of aryl, heteroaryl, amine, or alkyne substituents to build molecular complexity.

-

Nitrile Group Manipulation: The nitrile can be reduced to a primary amine (a key pharmacophore) or hydrolyzed to a carboxylic acid, providing an anchor point for further derivatization, for instance, in the synthesis of amide libraries.

-

Scaffold for Other Kinase Families: The trifluoromethyl-substituted aminopyridine scaffold is a validated pharmacophore for numerous other kinase families beyond JAKs. This building block is an ideal starting point for screening programs targeting kinases implicated in oncology and other therapeutic areas.

References

-

Delgocitinib – Mechanism of Action and Synthesis. (2023). YouTube. Available at: [Link]

-

Stereocontrolled Synthesis of Delgocitinib, a JAK Inhibitor for the Treatment of Atopic Dermatitis. (2021). ACS Publications - Organic Process Research & Development. Available at: [Link]

-

Delgocitinib - New Drug Approvals. (2020). New Drug Approvals. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

- Preparation method of degotatinib - CN111574540A. Google Patents.

- Processes and intermediates for making a JAK inhibitor - US9718834B2. Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

6-(Trifluoromethyl)nicotinonitrile. Georganics. Available at: [Link]

- Novel tricyclic compounds - WO2009152133A1. Google Patents.

- Processes for preparing jak inhibitors and related intermediate compounds - WO2010083283A2. Google Patents.

-

6-Chloro-4-(trifluoromethyl)nicotinic acid. PubChem. Available at: [Link]

- Small molecule inhibitors of the JAK family of kinases - US11059823B2. Google Patents.

-

Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Cole-Parmer. Available at: [Link]

Sources

The Synthetic Chemist's Guide to Trifluoromethylpyridines: From Classical Methods to Modern Innovations

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a "privileged" structural motif.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring is not a mere incremental modification; it is a strategic decision that profoundly enhances the molecular properties critical for biological efficacy. The trifluoromethyl group, with its high electronegativity and lipophilicity, can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] When combined with the unique electronic and hydrogen-bonding capabilities of the pyridine ring, the resulting TFMP moiety offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs) and crop protection agents.[1][2]

This strategic importance is evidenced by the growing number of commercialized products containing the TFMP core. From the pioneering herbicide Fluazifop-butyl to the HIV-1 medication Pifeltro and the insecticide Flonicamid, the TFMP structure is a recurring feature in molecules designed for high performance and stability.[1][4][5] However, the synthesis of these valuable compounds is not without its challenges. The inertness of the C-F bond and the distinct electronic nature of the pyridine ring necessitate specialized synthetic strategies.

This technical guide provides an in-depth exploration of the three principal methodologies for synthesizing trifluoromethylpyridines. We will delve into the causality behind experimental choices for each approach, from the industrially robust halogen exchange (Halex) reactions to the versatile construction from trifluoromethylated building blocks, and finally, the atom-economical but intricate direct C-H trifluoromethylation. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower innovation in the synthesis of this vital chemical scaffold.

Part 1: The Industrial Workhorse - Synthesis via Halogen Exchange (Halex)

The halogen exchange (Halex) method is the most established and industrially practiced route for the synthesis of trifluoromethylpyridines.[1][6] This approach is fundamentally a two-stage process: the exhaustive chlorination of a methylpyridine (picoline) to a trichloromethylpyridine, followed by the exchange of chlorine for fluorine atoms. While often requiring harsh conditions, its reliance on readily available starting materials and scalability make it a cornerstone of commercial TFMP production.

The logic behind this two-step process is rooted in the thermodynamics and kinetics of halogenation. Direct fluorination of picolines is highly exothermic and difficult to control. In contrast, chlorination is more manageable, and the resulting trichloromethyl group is a suitable precursor for nucleophilic fluoride substitution.

The Chlorination Stage

The initial step involves the radical chlorination of a picoline isomer. This can be performed in either the vapor or liquid phase, typically at high temperatures, to replace all three hydrogen atoms of the methyl group with chlorine.

-

Vapor-Phase Chlorination: This method, often carried out at temperatures exceeding 300°C, allows for continuous processing but can lead to the formation of multi-chlorinated by-products on the pyridine ring itself.[1]

-

Liquid-Phase Chlorination: This offers better control over the reaction conditions and can minimize ring chlorination, but may require longer reaction times.

The product of this stage is a trichloromethylpyridine, a key intermediate for the subsequent fluorination step.

The Fluorination Stage

The critical transformation in the Halex process is the exchange of chlorine for fluorine atoms on the trichloromethyl group. This is typically achieved using anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3).[1][7] The reaction is often catalyzed by metal halides, such as iron(III) chloride (FeCl3) or iron(III) fluoride (FeF3), and requires high temperatures and superatmospheric pressures to proceed efficiently.[7]

A significant advancement in this area is the development of simultaneous vapor-phase chlorination/fluorination processes.[1] This one-step method can provide key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a crucial component for the herbicide fluazifop, in good yield, although the formation of by-products remains a challenge that must be managed through careful control of reaction parameters.[1]

Caption: The Halex workflow for trifluoromethylpyridine synthesis.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-Trifluoromethylpyridine

The following protocol is adapted from established industrial methods for the synthesis of a key TFMP intermediate.[8]

1. Reaction Setup:

-

In a suitable pressure reactor (e.g., a polyethylene reactor), add 2,3-dichloro-5-trichloromethylpyridine (106.16 g, 0.4 mol) and anhydrous hydrogen fluoride (180 g, 9 mol).

2. Catalyst Addition:

-

Cool the mixture to -20°C.

-

Over a period of 3 hours, slowly add mercuric oxide as a catalyst, ensuring the reaction temperature does not exceed 35°C.

3. Reaction:

-

After the addition is complete, stir the reaction mixture for approximately 22 hours, or until the system appears as a gray-white slurry.

4. Work-up and Isolation:

-

Filter the reaction mixture.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous phase with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product, 2,3-dichloro-5-trifluoromethylpyridine. This method can achieve a conversion rate of 100% with 98% selectivity.[8]

Part 2: Building from the Ground Up - Pyridine Ring Construction

An alternative and highly versatile strategy for the synthesis of trifluoromethylpyridines involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[1][6] This "bottom-up" approach offers significant advantages in accessing a wide array of substitution patterns that may be difficult to achieve through the functionalization of a pre-formed pyridine ring.

The core principle of this methodology is the cyclocondensation of a trifluoromethylated precursor with other components that provide the remaining atoms of the pyridine ring. The choice of the building block is therefore a critical experimental decision that dictates the final structure of the product.

Key Trifluoromethylated Building Blocks

A variety of trifluoromethylated synthons are commonly employed in this strategy. Some of the most prevalent include:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Ethyl 2,2,2-trifluoroacetate

These building blocks are often reacted with enamines, enaminones, or other suitable nitrogen-containing species to initiate the ring-forming cascade.

Applications in Agrochemical Synthesis

The utility of the building block approach is well-illustrated in the synthesis of several commercial agrochemicals. For instance, the herbicides dithiopyr and thiazopyr are synthesized via a key cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate.[1] Similarly, the synthesis of the herbicide pyroxsulam utilizes (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one to construct the pyridone intermediate.[1][9]

Caption: General scheme for pyridine ring construction from CF3-building blocks.

Table 1: Common Trifluoromethylated Building Blocks and Their Applications

| Building Block | Application Example(s) | Reference(s) |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Synthesis of dithiopyr and thiazopyr herbicides | [1] |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Synthesis of pyroxsulam and bicyclopyrone herbicides | [1] |

| 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Kröhnke reaction for 2-trifluoromethylpyridines | [10] |

Part 3: The Modern Frontier - Direct C-H Trifluoromethylation

The direct trifluoromethylation of C-H bonds on a pyridine ring represents the most modern and atom-economical approach to TFMP synthesis.[11] This strategy avoids the need for pre-functionalized substrates and often proceeds under milder conditions than the classical Halex method. However, the electron-deficient nature of the pyridine ring and the high reactivity of trifluoromethylating agents present significant challenges in controlling the regioselectivity of the reaction.

The Challenge of Regioselectivity

Conventional radical trifluoromethylation of pyridine often yields a mixture of 2-, 3-, and 4-substituted isomers, necessitating difficult purification steps.[11] Consequently, much of the recent research in this field has focused on developing methodologies that can precisely control the position of trifluoromethylation.

Innovative Regioselective Strategies

Two particularly effective strategies have emerged for directing the trifluoromethylation of pyridines:

-

N-Activation Strategy: This approach involves the activation of the pyridine ring by forming an N-methylpyridinium salt.[12][13] This modification alters the electronic properties of the ring, making the C2 and C6 positions more susceptible to nucleophilic attack. Subsequent treatment with a trifluoromethylating agent, such as trifluoroacetic acid in the presence of a silver catalyst, leads to highly regioselective trifluoromethylation.[12][13] This method is valued for its operational simplicity and good functional group tolerance.[12][13]

-

Hydrosilylation-based Nucleophilic Activation: To achieve selective trifluoromethylation at the C3 position, a more challenging task, a nucleophilic activation strategy based on hydrosilylation has been developed.[11][14][15] In this method, the pyridine ring is first activated by hydrosilylation to form an N-silyl enamine intermediate.[11][15] This intermediate then undergoes electrophilic trifluoromethylation, with the silyl group directing the CF3 group to the C3 position.[11][15] This innovative approach has opened the door to the synthesis of previously difficult-to-access 3-trifluoromethylpyridine derivatives.[14]

Caption: Regioselective C-H trifluoromethylation strategies for pyridines.

Experimental Protocol: Regioselective C-H Trifluoromethylation via N-Activation

The following is a representative protocol for the regioselective trifluoromethylation of pyridine using the N-activation strategy.[12][13]

1. Preparation of the N-Methylpyridinium Salt:

-

In a sealed tube, dissolve the desired pyridine substrate in an appropriate solvent.

-

Add an excess of methyl iodide and heat the mixture to form the corresponding N-methylpyridinium iodide salt.

-

Isolate the salt by filtration and dry under vacuum.

2. Trifluoromethylation Reaction:

-

To a solution of the N-methylpyridinium iodide salt in N,N-dimethylformamide (DMF), add trifluoroacetic acid and silver carbonate.

-

Heat the reaction mixture under an inert atmosphere. The optimal temperature and reaction time will vary depending on the substrate.

-

Monitor the reaction progress by TLC or GC-MS.

3. Work-up and Purification:

-

Upon completion, cool the reaction mixture and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylpyridine.

Table 2: Comparison of Direct C-H Trifluoromethylation Methods

| Method | Position Selectivity | Key Reagents | Advantages | Reference(s) |

| N-Activation Strategy | C2 / C6 | Methyl iodide, Trifluoroacetic acid, Silver carbonate | Good functional group tolerance, operational simplicity | [12][13] |

| Hydrosilylation-based Activation | C3 | Hydrosilane, Togni's reagent | Access to C3-substituted products, applicable to late-stage functionalization | [11][14][15] |

| Light-Promoted Radical Trifluoromethylation | Varies | Sodium triflinate (Langlois' reagent) | Mild conditions, no photocatalyst or oxidant required | [4] |

Conclusion and Future Outlook

The synthesis of trifluoromethylpyridines is a dynamic field that has evolved from harsh, high-temperature industrial processes to sophisticated, regioselective C-H functionalization reactions. The choice of synthetic strategy—be it the robust Halex method, the versatile building block approach, or the modern direct trifluoromethylation—must be guided by the specific target molecule, desired substitution pattern, and scalability requirements.

As the demand for novel, high-performance pharmaceuticals and agrochemicals continues to grow, so too will the need for efficient and innovative methods for TFMP synthesis. Emerging areas such as photoredox catalysis and continuous flow chemistry are poised to offer even milder and more efficient routes to these valuable compounds. The principles and protocols outlined in this guide provide a solid foundation for researchers to not only replicate existing methods but also to design the next generation of synthetic strategies for this critical heterocyclic scaffold.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254-269. [Link]

-

Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108–7112. [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196–8200. [Link]

-

ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Request PDF. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]

-

Nguyen, S. D., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5034–5038. [Link]

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

Bencke, C. E., et al. (2011). Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. Blucher Proceedings, 1(1), 1-3. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Request PDF. (n.d.). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry. [Link]

-

RSC Publishing. (n.d.). Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry. [Link]

-

PubMed. (2017). Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. PubMed. [Link]

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 15. chemrxiv.org [chemrxiv.org]

Safety and handling information for 6-Chloro-4-(trifluoromethyl)nicotinonitrile

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Introduction

This compound (CAS No. 1201187-18-9) is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1] Its utility in drug discovery and materials science is derived from its unique molecular architecture, which combines a reactive nitrile group, a trifluoromethyl moiety known to enhance biological activity, and a chlorinated pyridine core.[1]

This combination of functional groups, however, necessitates a rigorous and informed approach to its handling. The presence of the nitrile group implies potential toxicological pathways similar to those of cyanide compounds, while the halogenated and trifluoromethylated aromatic system warrants careful consideration of its reactivity and potential for long-term health effects.[2][3] This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required to work safely with this compound. It moves beyond a simple checklist to explain the scientific rationale behind each recommendation, fostering a culture of safety through understanding.

Section 1: Compound Profile & Hazard Identification

A thorough understanding of the chemical's physical properties and inherent hazards is the foundation of safe laboratory practice.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1201187-18-9 | [1] |

| Molecular Formula | C₇H₂ClF₃N₂ | [1] |

| Molecular Weight | 206.55 g/mol | [1] |

| Boiling Point | 252.0 ± 35.0 °C | [1] |

| Storage Temperature | 2-8°C, Sealed in a dry place | [1][4] |

Intrinsic Hazard Analysis